molecular formula C5H12ClNO2 B6323785 3-(Methylamino)butanoic acid hydrochloride CAS No. 785836-38-6

3-(Methylamino)butanoic acid hydrochloride

Cat. No.: B6323785
CAS No.: 785836-38-6
M. Wt: 153.61 g/mol
InChI Key: IDYRLRYWPQNZMO-UHFFFAOYSA-N
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Description

3-(Methylamino)butanoic acid hydrochloride is an organic compound with the molecular formula C5H11NO2·HCl. It is a derivative of butanoic acid, where a methylamino group is attached to the third carbon atom. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)butanoic acid hydrochloride typically involves the reaction of butanoic acid with methylamine. The process can be summarized as follows:

    Starting Materials: Butanoic acid and methylamine.

    Reaction: The butanoic acid is reacted with methylamine in the presence of a suitable catalyst.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Automated Reactors: Use of automated reactors to control temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Methylamino)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways: It may influence metabolic pathways, leading to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)butanoic acid hydrochloride
  • 3-(Dimethylamino)propionic acid hydrochloride
  • 4-(Dimethylamino)butanoic acid hydrochloride

Uniqueness

3-(Methylamino)butanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methylamino group at the third carbon position differentiates it from other similar compounds, leading to unique reactivity and applications.

Properties

IUPAC Name

3-(methylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYRLRYWPQNZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700658
Record name 3-(Methylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167222-94-8
Record name 3-(Methylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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